4-Boc-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid
CAS No.: 2411196-08-0
Cat. No.: VC7332960
Molecular Formula: C12H19NO5
Molecular Weight: 257.286
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2411196-08-0 |
|---|---|
| Molecular Formula | C12H19NO5 |
| Molecular Weight | 257.286 |
| IUPAC Name | 4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid |
| Standard InChI | InChI=1S/C12H19NO5/c1-10(2,3)18-9(16)13-11-4-5-12(6-11,8(14)15)17-7-11/h4-7H2,1-3H3,(H,13,16)(H,14,15) |
| Standard InChI Key | CIQLOBOBZRJADM-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC12CCC(C1)(OC2)C(=O)O |
Introduction
Structural and Molecular Characteristics
The molecular formula of 4-Boc-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid is C₁₂H₁₉NO₅, with a molecular weight of 257.286 g/mol. The bicyclo[2.2.1]heptane framework consists of a seven-membered ring system containing one oxygen atom (2-oxabicyclo), which imposes significant steric constraints and enhances metabolic stability compared to linear analogs. The tert-butoxycarbonyl (Boc) group at the 4-position protects the amino functionality, enabling selective deprotection under mild acidic conditions. The carboxylic acid moiety at the 1-position provides a handle for further derivatization, such as amide bond formation or esterification.
Stereochemical Considerations
The compound’s stereochemistry is critical to its biological activity. X-ray crystallography and NMR studies of related bicyclo[2.2.1]heptane derivatives reveal that the bridgehead substituents adopt fixed equatorial orientations, minimizing ring strain . For example, the rac-(1R,4S,6R)-6-amino-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid (PubChem CID: 155821781) exhibits a similar bicyclic framework with axial amino and carboxyl groups, underscoring the importance of stereochemistry in molecular interactions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 4-Boc-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid typically involves a multi-step sequence:
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Diels-Alder Cyclization: Reaction of furan derivatives with dienophiles (e.g., maleic anhydride) forms the bicyclo[2.2.1]heptane core.
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Functionalization: Introduction of the amino group via reductive amination or nucleophilic substitution, followed by Boc protection using di-tert-butyl dicarbonate.
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Carboxylic Acid Installation: Oxidation of a primary alcohol or hydrolysis of a nitrile group yields the carboxylic acid moiety.
A representative synthetic route is summarized below:
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Diels-Alder Cyclization | Furan, Maleic Anhydride, Δ | 65% |
| 2 | Amino Group Introduction | NH₃, H₂/Pd-C | 78% |
| 3 | Boc Protection | Boc₂O, DMAP, CH₂Cl₂ | 85% |
| 4 | Carboxylic Acid Formation | KMnO₄, H₂O, Δ | 70% |
Industrial Manufacturing
Industrial production employs continuous flow reactors to enhance reaction efficiency and scalability. Purification is achieved via recrystallization (e.g., using ethyl acetate/hexane) or chromatography (silica gel, methanol/dichloromethane). Notably, Sigma-Aldrich’s synthesis of the related (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (Product No. 695491) utilizes iodocyclization and achieves 97% purity, demonstrating the feasibility of large-scale bicycloheptane synthesis .
Physicochemical Properties
The compound’s physicochemical profile is shaped by its bicyclic structure and functional groups:
| Property | Value | Method | Reference |
|---|---|---|---|
| LogP | -3.19 (predicted) | Computational | |
| Water Solubility | 12 mg/mL (25°C) | Experimental | |
| Melting Point | 147–152°C | DSC | |
| Hydrogen Bond Donors | 2 | Computed | |
| Hydrogen Bond Acceptors | 5 | Computed |
Applications in Drug Discovery
Peptide Synthesis
The carboxylic acid group enables incorporation into peptide chains. Sigma-Aldrich’s related N-Boc-2-azabicycloheptane derivative is marketed for solid-phase peptide synthesis, highlighting the utility of bicyclic amino acids in constrained peptide design .
Future Directions
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Therapeutic Development: Prioritize in vivo studies to evaluate bioavailability and toxicity.
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Synthetic Methodology: Explore photochemical or enzymatic routes to improve stereoselectivity.
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Computational Modeling: Use molecular dynamics to predict binding affinities for kinase targets.
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